

# Unveiling the Spectroscopic Signature of Comanthoside B: A Technical Guide

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## Compound of Interest

Compound Name: Comanthoside B

Cat. No.: B15565065

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Comanthoside B**, a naturally occurring flavone glycoside. The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a detailed fingerprint for its identification and characterization.

**Comanthoside B**, identified as pectolinarigenin 7-O- $\beta$ -D-glucuronopyranoside, was isolated from the aerial parts of *Ruellia tuberosa* L. Its structure was confirmed by comparison of its spectroscopic data with previously published values. This guide compiles the available NMR and MS data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data of Comanthoside B

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, as well as Mass Spectrometry.

### Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Comanthoside B** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Comanthoside B** (in DMSO- $d_6$ )

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
3	6.91	s	
8	6.84	s	
2'	7.95	d	8.8
3'	7.15	d	8.8
5'	7.15	d	8.8
6'	7.95	d	8.8
5-OH	12.97	s	
6-OCH <sub>3</sub>	3.76	s	
4'-OH	10.38	s	
Glucuronic Acid			
1''	5.15	d	7.4
2''	3.49	m	
3''	3.49	m	
4''	3.53	m	
5''	3.82	d	9.6

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Comanthoside B** (in DMSO-d<sub>6</sub>)

Position	Chemical Shift ( $\delta$ ) in ppm
2	164.3
3	103.8
4	182.2
5	152.6
6	131.9
7	156.9
8	94.7
9	152.2
10	105.8
1'	121.2
2'	128.6
3'	115.9
4'	161.2
5'	115.9
6'	128.6
6-OCH <sub>3</sub>	60.2
Glucuronic Acid	
1"	99.8
2"	73.1
3"	75.5
4"	71.6
5"	75.9
6"	170.0

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Comanthoside B**

Ionization Mode	Observed m/z	Formula	Calculated Mass
ESI-MS (negative)	475 [M-H] <sup>-</sup>	C <sub>22</sub> H <sub>20</sub> O <sub>12</sub>	476.0955

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

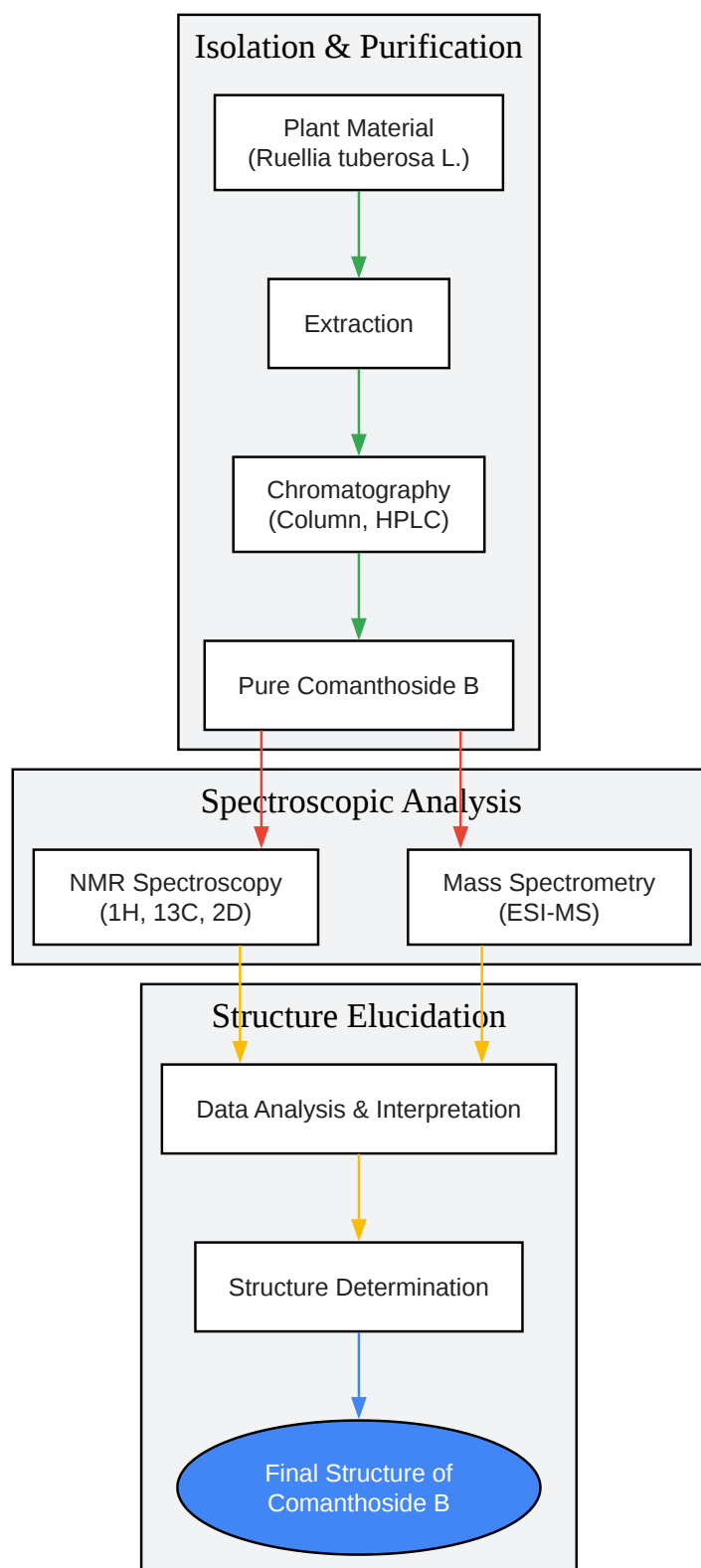
- **Instrumentation:** NMR spectra were recorded on a Varian Unity INOVA 500 spectrometer.
- **Sample Preparation:** The sample of **Comanthoside B** was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum was acquired at 500 MHz. Chemical shifts were reported in parts per million (ppm) relative to the residual solvent signal.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum was acquired at 125 MHz. Chemical shifts were reported in ppm relative to the residual solvent signal.
- **2D NMR:** COSY, HMQC, and HMBC experiments were performed to establish the complete assignments of protons and carbons.

## Mass Spectrometry (MS)

- **Instrumentation:** Mass spectra were obtained on a Finnigan MAT-95 mass spectrometer.
- **Ionization Method:** Electrospray Ionization (ESI) was used in the negative ion mode.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Comanthoside B**.



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Caption: Workflow for the isolation and structural elucidation of **Comanthoside B**.

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